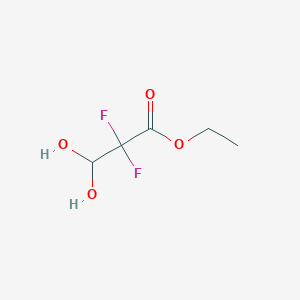

Ethyl 2,2-difluoro-3,3-dihydroxypropanoate

Description

Overview of Fluorine Chemistry and its Significance in Modulating Molecular Properties

Fluorine, the most electronegative element, imparts profound changes to the properties of organic molecules. researchgate.netnih.gov The introduction of fluorine atoms can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov This has made organofluorine compounds indispensable in medicinal chemistry and materials science. researchgate.net For instance, the strategic incorporation of fluorine can block metabolic pathways, thereby increasing a drug's half-life. researchgate.net The carbon-fluorine bond is exceptionally strong, contributing to the thermal and chemical stability of fluorinated compounds. mdpi.com These unique properties have led to the development of a wide array of fluorinated pharmaceuticals, agrochemicals, and advanced materials. mdpi.com

Contextualization of the Dihydroxypropanoate Scaffold in Biological and Synthetic Systems

The dihydroxypropanoate scaffold is a recurring motif in biologically relevant molecules and serves as a versatile building block in organic synthesis. Polyhydroxylated compounds, in general, are crucial components of carbohydrates, nucleic acids, and various natural products. Their hydrophilic nature and capacity for hydrogen bonding are fundamental to their roles in biological systems. In synthetic chemistry, the hydroxyl groups of dihydroxypropanoates offer multiple points for chemical modification, allowing for the construction of complex molecular architectures. For example, polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by microorganisms that have found applications in medicine and pharmacy, including in drug delivery systems and as materials for tissue engineering. researchgate.net

Distinctive Chemical Characteristics of the Gem-Difluoro and Gem-Dihydroxy Moieties in Ethyl 2,2-Difluoro-3,3-dihydroxypropanoate

The juxtaposition of a gem-difluoro group and a gem-dihydroxy group on the same carbon backbone in this compound creates a unique chemical environment.

The gem-difluoro group (CF2) is a non-hydrolyzable isostere of a carbonyl or ketone group. nih.gov This substitution can significantly impact a molecule's conformation and electronic properties. The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity of neighboring protons and the reactivity of adjacent functional groups. nih.gov

The gem-dihydroxy group (C(OH)2), also known as a hydrate (B1144303), is typically unstable and exists in equilibrium with the corresponding carbonyl compound. nih.gov However, the stability of a gem-diol is significantly enhanced by the presence of strong electron-withdrawing groups on the adjacent carbon. nih.gov In the case of this compound, the powerful inductive effect of the gem-difluoro group is expected to stabilize the gem-dihydroxy moiety, making it more persistent than a typical hydrate.

The combination of these two groups suggests a molecule with a unique balance of polarity, hydrogen bonding capability, and electrostatic interactions. The electron-withdrawing CF2 group likely increases the acidity of the hydroxyl protons, potentially influencing its interactions with biological targets.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C5H8F2O4 | nih.gov |

| Molecular Weight | 170.11 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 143640-52-4 | nih.gov |

Note: Experimental data for this specific compound is limited. The table reflects basic information available from public databases.

Research Landscape and Potential Areas of Exploration for this compound

Direct research on this compound is not extensively documented in publicly available literature. However, based on the chemistry of its constituent functional groups, several potential areas of exploration can be proposed.

Synthesis: The synthesis of this molecule likely presents a challenge due to the presence of the hydrated aldehyde function. A potential route could involve the hydration of a precursor like ethyl 2,2-difluoro-3-oxopropanoate. The synthesis of the closely related ethyl 2,2-difluoro-3-hydroxypropanoate has been reported, which could serve as a starting point for further oxidation and hydration studies. uni.lu

Medicinal Chemistry: Given that fluorinated compounds often exhibit enhanced biological activity, this molecule could be a scaffold for the development of new therapeutic agents. researchgate.netnih.gov The dihydroxy functionality offers sites for further derivatization to explore structure-activity relationships. The stabilized gem-diol could act as a mimic of a transition state in enzymatic reactions, making it a candidate for enzyme inhibitor design.

Materials Science: Fluorinated esters have been investigated for applications as extreme temperature lubricants and as base fluids for greases. mdpi.com The presence of multiple hydroxyl groups in this compound could lead to polymers with unique properties, such as enhanced hydrophilicity and biodegradability, potentially useful in the development of novel biomaterials or coatings.

Table 2: Related Fluorinated Propanoates and their Known Applications/Research Interest

| Compound | Application/Research Interest |

| Ethyl 2,2-difluoropropionate | Intermediate in the synthesis of pharmaceuticals and agrochemicals. |

| Ethyl 3-bromo-2,2-difluoropropionate | Building block in organic synthesis. sigmaaldrich.com |

| Ethyl 2,2-difluoro-3-hydroxypropanoate | Precursor for more complex fluorinated molecules. uni.lu |

Structure

3D Structure

Properties

CAS No. |

143698-04-8 |

|---|---|

Molecular Formula |

C5H8F2O4 |

Molecular Weight |

170.11 g/mol |

IUPAC Name |

ethyl 2,2-difluoro-3,3-dihydroxypropanoate |

InChI |

InChI=1S/C5H8F2O4/c1-2-11-4(10)5(6,7)3(8)9/h3,8-9H,2H2,1H3 |

InChI Key |

YWVCCFMHYOCGMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(O)O)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,2 Difluoro 3,3 Dihydroxypropanoate and Its Derivatives

Strategies for the Construction of the 2,2-Difluoropropanoate Core

The introduction of two fluorine atoms at the C2 position is a critical step in the synthesis. Various methods have been developed to achieve this, primarily involving the use of pre-fluorinated building blocks or direct fluorination techniques.

Utilization of Difluorinated Building Blocks in Reformatsky-Type Reactions

The Reformatsky reaction, a classic method for forming carbon-carbon bonds, has been adapted to incorporate difluorinated synthons. wikipedia.orgnumberanalytics.comresearchgate.net This reaction typically involves the condensation of an α-haloester with a carbonyl compound in the presence of metallic zinc. numberanalytics.comwikipedia.org For the synthesis of the 2,2-difluoropropanoate core, ethyl bromodifluoroacetate is a key difluorinated building block.

The reaction mechanism initiates with the oxidative insertion of zinc metal into the carbon-halogen bond of the α-haloester, forming an organozinc reagent known as a Reformatsky enolate. numberanalytics.comresearchgate.net These enolates are generally less reactive than their lithium or Grignard counterparts, which prevents self-condensation with the ester group. numberanalytics.com The Reformatsky enolate then adds to an aldehyde or ketone to form a β-hydroxy ester after an acidic workup. researchgate.net The use of ethyl bromodifluoroacetate in this reaction provides a direct route to α,α-difluoro-β-hydroxy esters, the immediate precursors to the target gem-diol.

The reaction of ethyl bromodifluoroacetate with an appropriate aldehyde, such as formaldehyde (B43269) or a protected equivalent, would yield ethyl 2,2-difluoro-3-hydroxypropanoate. This intermediate can then be further functionalized to the desired gem-diol. The efficiency of this reaction can sometimes be improved by the use of catalytic amounts of additives like cerium(III) chloride, which can lead to higher yields and simplified procedures. purechemistry.org Asymmetric variations of the Reformatsky reaction have also been developed, employing chiral ligands or auxiliaries to achieve enantioselective synthesis of fluorinated β-hydroxy esters. wikipedia.org

Table 1: Examples of Reformatsky-Type Reactions with Difluorinated Building Blocks

| Reactant 1 | Reactant 2 | Metal | Product | Reference |

|---|---|---|---|---|

| Ethyl bromodifluoroacetate | Aldehyde/Ketone | Zinc | Ethyl 2,2-difluoro-3-hydroxyalkanoate | wikipedia.orgpurechemistry.org |

| Ethyl bromofluoroacetate | Aromatic Aldehyde | Zinc | Ethyl 2-fluoro-3-hydroxy-3-arylpropanoate | alaska.edu |

| Ethyl bromoacetate | Chiral N-sulfinyl imines | Zinc | Chiral β-amino esters | wikipedia.org |

Electrophilic and Nucleophilic Fluorination Approaches

An alternative strategy to construct the 2,2-difluoropropanoate core involves the direct fluorination of a suitable precursor. Both electrophilic and nucleophilic fluorination methods have been extensively developed.

Electrophilic Fluorination: This approach involves the reaction of an enolate or enol ether precursor with an electrophilic fluorine source ("F+"). nih.gov For the synthesis of the target compound, a suitable precursor would be ethyl 3-hydroxy-2-oxopropanoate or a related β-keto ester. The enolate of this precursor can be generated and then reacted with an electrophilic fluorinating agent. Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. alaska.edu The reaction can be performed under phase-transfer catalysis conditions using chiral quaternary ammonium (B1175870) salts to achieve enantioselective fluorination. researchgate.net Mechanochemical methods, such as ball milling, have also been shown to facilitate the electrophilic fluorination of β-ketoesters, sometimes with improved selectivity for the monofluorinated product. nrochemistry.com

Nucleophilic Fluorination: This method involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source (F-). nih.govacs.org A potential route could start from an α,α-dihalo-β-hydroxy ester, where the halogens are displaced by fluoride ions. However, the synthesis of such precursors can be challenging. A more common approach is the fluorination of α-hydroxy acids or esters. For instance, the dehydroxylative fluorination of an α-hydroxy-β-keto ester could be envisioned, although this is not a direct route to a difluorinated compound and would require multiple steps. nih.gov The development of new and more reactive nucleophilic fluorinating agents, such as PyFluor, has expanded the scope of these reactions. nih.gov

Table 2: Comparison of Fluorination Approaches

| Approach | Precursor Type | Typical Reagent | Key Features | References |

|---|---|---|---|---|

| Electrophilic | β-keto ester enolate | NFSI, Selectfluor® | Reacts with electron-rich centers; can be made enantioselective. | alaska.eduresearchgate.netnrochemistry.com |

| Nucleophilic | α-halo ester, activated alcohol | KF, CsF, PyFluor | Displaces a leaving group; reactivity depends on the fluoride source. | nih.govacs.orgnih.gov |

Rearrangement Reactions Involving Fluorinated Precursors

Rearrangement reactions offer another synthetic avenue, although less commonly reported for this specific target. The Favorskii rearrangement, which involves the base-induced rearrangement of an α-halo ketone to a carboxylic acid derivative, could potentially be adapted. wikipedia.orgpurechemistry.orgnrochemistry.com For instance, a suitably substituted α-halo-α-fluoro ketone could undergo a Favorskii-type rearrangement to yield a 2,2-difluoropropanoate derivative. The reaction proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org

Another relevant rearrangement is the Payne rearrangement, which involves the base-catalyzed isomerization of 2,3-epoxy alcohols. researchgate.net This has been applied to the synthesis of fluorine-containing compounds. researchgate.net While a direct application to the synthesis of ethyl 2,2-difluoro-3,3-dihydroxypropanoate is not immediately obvious, it highlights the potential of rearrangement strategies in fluorinated systems.

Approaches for the Formation of the 3,3-Dihydroxy Functionality

The gem-diol group is a hydrated carbonyl. Its formation is typically achieved through the hydration of a corresponding aldehyde or ketone precursor.

Hydration of Ethyl 2,2-Difluoro-3-oxopropanoate or Ethyl 2,2-Difluoro-3-formylpropanoate Precursors

The most direct method to form the 3,3-dihydroxy functionality is the hydration of a precursor containing a carbonyl group at the C3 position. This would be either ethyl 2,2-difluoro-3-oxopropanoate (an aldehyde) or a related ketone. The hydration of aldehydes and ketones is a reversible process that can be catalyzed by either acid or base. mdpi.comlibretexts.orgmasterorganicchemistry.com

The equilibrium between the carbonyl compound and the gem-diol is influenced by the electronic nature of the substituents. libretexts.org Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group and favor the formation of the hydrate (B1144303). libretexts.org In the case of ethyl 2,2-difluoro-3-oxopropanoate, the two fluorine atoms at the adjacent carbon are strongly electron-withdrawing, which would significantly favor the hydrated gem-diol form. libretexts.org This is analogous to the stability of chloral (B1216628) hydrate, where the three chlorine atoms promote gem-diol formation. libretexts.org Therefore, the treatment of ethyl 2,2-difluoro-3-oxopropanoate with water is expected to readily yield this compound.

Controlled Oxidation Strategies to Introduce the Gem-Dihydroxy Group

An alternative, though less direct, approach to the gem-diol is through the controlled oxidation of a precursor alcohol. This would involve the oxidation of ethyl 2,2-difluoro-3-hydroxypropanoate. However, the direct oxidation of a primary alcohol to a gem-diol is not a standard transformation. Typically, primary alcohols are oxidized to aldehydes or carboxylic acids.

Some enzymatic or biocatalytic oxidation methods have shown the ability to perform multiple oxidations. For example, certain flavoprotein alcohol oxidases can catalyze the triple oxidation of diols, proceeding through an aldehyde intermediate that exists in equilibrium with its gem-diol form, which is then further oxidized. nih.gov It is conceivable that a highly controlled oxidation of ethyl 2,2-difluoro-3-hydroxypropanoate could lead to the formation of the aldehyde, which would then exist predominantly as the stable gem-diol hydrate in an aqueous environment. The selective oxidation of α-hydroxy esters to α-keto esters is a known transformation, often utilizing catalysts like zinc nitrate/vanadyl oxalate (B1200264) with molecular oxygen. mdpi.com However, stopping the oxidation at the aldehyde/gem-diol stage would require careful control of the reaction conditions.

Multi-Component and Convergent Synthetic Routes

Direct multi-component reactions for the one-pot synthesis of this compound are not extensively documented. However, the assembly of its core structure can be achieved through a sequence of reactions that can be considered a multi-component or convergent approach. A key strategy involves the coupling of two main components: a difluoroenolate precursor and a carbonyl compound.

One of the most established methods for forming the carbon-carbon bond in α,α-difluoro-β-hydroxy esters is the Reformatsky reaction . nih.govrsc.org This reaction involves the treatment of an α-halo ester with zinc to form an organozinc reagent, which then adds to a carbonyl compound. nih.govrsc.org In the context of synthesizing the precursor to our target molecule, this would be a two-component coupling between ethyl bromodifluoroacetate and formaldehyde or a protected equivalent. The resulting product, ethyl 2,2-difluoro-3-hydroxypropanoate, is a key intermediate.

A convergent synthesis approach would involve the preparation of key fragments followed by their assembly. For instance, the synthesis could begin with the preparation of a stable difluoroenolate equivalent and a suitable electrophile. A plausible convergent route to this compound would first involve the synthesis of ethyl 2,2-difluoro-3-hydroxypropanoate via the Reformatsky reaction. This intermediate would then be oxidized to ethyl 2,2-difluoro-3-oxopropanoate. The final dihydroxy functionality would be formed by the hydration of the ketone. The presence of the two electron-withdrawing fluorine atoms at the α-position significantly favors the formation of a stable geminal diol upon hydration of the ketone. libretexts.orglibretexts.org

Catalytic Systems and Their Mechanistic Roles in Synthesis

Catalytic methods offer efficient and selective routes to this compound and its derivatives. These can be broadly categorized into metal-catalyzed, organocatalytic, and biocatalytic systems.

Metal-catalyzed reactions are pivotal in the synthesis of fluorinated compounds. For the synthesis of the precursor, ethyl 2,2-difluoro-3-hydroxypropanoate, several metal-catalyzed approaches are viable.

The Reformatsky reaction itself, while traditionally using stoichiometric zinc, can be influenced by other metals. nih.gov More advanced catalytic systems often focus on the asymmetric reduction of the corresponding β-keto ester, ethyl 2,2-difluoro-3-oxopropanoate. Ruthenium complexes, such as Noyori's catalyst, have been effectively used for the asymmetric transfer hydrogenation of α,α-dihalo-β-keto esters, affording the corresponding β-hydroxy esters in high yields and excellent enantioselectivities. researchgate.net Similarly, palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates has been shown to produce enantioenriched α,α-difluorinated esters. dicp.ac.cn

The general mechanism for these metal-catalyzed hydrogenations involves the coordination of the keto-ester to the chiral metal complex, followed by the stereoselective transfer of a hydride from a hydrogen source (e.g., H₂ or isopropanol) to the carbonyl group. The chiral ligands on the metal center dictate the facial selectivity of the hydride attack, leading to the formation of a specific enantiomer of the alcohol.

Table 1: Examples of Metal-Catalyzed Systems for the Synthesis of α,α-Difluoro-β-Hydroxy Esters

| Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| [RuCl(p-cymene)(R,R)-TsDPEN] | α,α-difluoro-β-keto esters | Enantioenriched α,α-difluoro-β-hydroxy esters | High yields and excellent enantioselectivities (up to >99% ee). researchgate.net |

| Palladium / (S)-Difluorphos | α,α-difluoro-β-arylbutenoates | Enantioenriched α,α-difluoro-β-arylbutanoic esters | Good yields and moderate to excellent enantioselectivities. dicp.ac.cn |

| Zinc / AgOAc / Et₂AlCl | Aldehydes/Ketones + Ethyl bromodifluoroacetate | α,α-difluoro-β-hydroxy esters | Modified Reformatsky reaction with improved yields. |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. For the synthesis of chiral α,α-difluoro-β-hydroxy esters, organocatalytic methods can be applied to the asymmetric aldol (B89426) reaction or the reduction of β-keto esters.

Chiral secondary amines, such as proline and its derivatives, are known to catalyze asymmetric aldol reactions by forming a nucleophilic enamine intermediate with a donor molecule. While direct application to the synthesis of ethyl 2,2-difluoro-3-hydroxypropanoate from a difluoroacetate (B1230586) source is challenging, related transformations have been developed. For instance, organocatalytic asymmetric β-hydroxylation of α,β-unsaturated aldehydes has been reported, which could be a potential pathway to related chiral building blocks. nih.gov

The mechanism of amine-catalyzed aldol reactions typically involves the formation of an enamine from the catalyst and the carbonyl donor. This enamine then attacks the electrophilic aldehyde in a stereocontrolled manner, directed by the chiral catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity. The biocatalytic reduction of ethyl 2,2-difluoro-3-oxopropanoate is a highly promising route to enantiomerically pure ethyl 2,2-difluoro-3-hydroxypropanoate.

Commercially available KREDs have been successfully employed in the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters to produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. researchgate.net These enzymatic reductions typically use a cofactor such as NADPH or NADH, which can be regenerated in situ using a sacrificial alcohol like isopropanol, making the process more cost-effective. rsc.org The choice of the specific ketoreductase enzyme can allow for the selective synthesis of either the (R)- or (S)-enantiomer of the corresponding alcohol. rsc.orgolemiss.edu

The mechanism involves the binding of the substrate and the cofactor to the active site of the enzyme. The enzyme's chiral environment then directs the transfer of a hydride from the cofactor to one face of the carbonyl group, leading to the formation of a single stereoisomer of the alcohol product.

Table 2: Biocatalytic Reduction of Fluorinated β-Keto Esters

| Enzyme Type | Substrate | Product | Key Features |

|---|---|---|---|

| Ketoreductases (KREDs) | Racemic α-fluoro-β-keto esters | Enantio- and diastereomerically pure α-fluoro-β-hydroxy esters | High stereoselectivity through dynamic reductive kinetic resolution. researchgate.net |

| Thermophilic (S)-3-hydroxybutyryl-CoA dehydrogenase | β-keto esters | (S)-β-hydroxy esters | Self-sufficient heterogeneous biocatalysts for continuous flow synthesis. rsc.org |

| (R)-specific ketoreductase from Lactobacillus kefir | β-keto esters | (R)-β-hydroxy esters | High enantiomeric purity. rsc.org |

Considerations for Stereoselective Synthesis of Chiral Analogues (if applicable)

While this compound itself is achiral due to the geminal diol at the C3 position, its precursor, ethyl 2,2-difluoro-3-hydroxypropanoate, is chiral. The stereoselective synthesis of this precursor is of great importance as it can be a valuable building block for more complex chiral molecules.

As discussed in the catalytic sections, both metal-catalyzed asymmetric hydrogenation and biocatalytic reduction are powerful methods for accessing enantiomerically pure (R)- or (S)-ethyl 2,2-difluoro-3-hydroxypropanoate. The choice of catalyst, specifically the chiral ligand in metal catalysis or the specific enzyme in biocatalysis, is the determining factor for the stereochemical outcome.

For example, using a ruthenium catalyst with an (R,R)-TsDPEN ligand can lead to the formation of the (R)-alcohol, while the corresponding (S,S)-ligand would produce the (S)-alcohol. researchgate.net Similarly, different ketoreductases have inherent selectivities for producing either the (R)- or (S)-alcohol. rsc.org

The stereocenter at the C3 position of the monohydroxy precursor would be lost upon oxidation to the ketone, and therefore the subsequent hydration to the gem-diol does not involve stereochemical control at this position. However, if the R' group in a more complex derivative, ethyl 2,2-difluoro-3-hydroxy-R'-propanoate, contains stereocenters, their influence on the synthetic steps would need to be carefully considered to avoid epimerization or undesired diastereoselectivity.

Chemical Reactivity and Reaction Mechanisms of Ethyl 2,2 Difluoro 3,3 Dihydroxypropanoate

Tautomerism and Equilibrium Studies of the Gem-Dihydroxy Group

The presence of a gem-dihydroxy (gem-diol) group is a distinguishing feature of Ethyl 2,2-difluoro-3,3-dihydroxypropanoate. Gem-diols are often considered unstable intermediates that readily dehydrate to the corresponding carbonyl compound. researchgate.netnih.gov However, the stability of gem-diols is significantly influenced by the electronic effects of neighboring substituents.

Investigations into Equilibrium with Ethyl 2,2-Difluoro-3-oxopropanoate Tautomers

This compound exists in a tautomeric equilibrium with its corresponding keto form, Ethyl 2,2-difluoro-3-oxopropanoate. This equilibrium is heavily influenced by the presence of the two electron-withdrawing fluorine atoms on the adjacent carbon.

The strong inductive effect of the fluorine atoms destabilizes the carbonyl group of the keto tautomer by withdrawing electron density, thereby favoring the formation and stability of the hydrated gem-diol form. libretexts.orgrsc.orgyoutube.com This is a well-documented phenomenon for compounds bearing strong electron-withdrawing groups adjacent to a carbonyl group. rsc.org For instance, the equilibrium for the hydration of hexafluoroacetone (B58046) to its gem-diol form strongly favors the diol, with an equilibrium constant of approximately 10⁶. nih.gov Similarly, chloral (B1216628) hydrate (B1144303) is a stable gem-diol due to the electron-withdrawing trichloromethyl group. nih.govrsc.org

Table 1: Tautomeric Equilibrium of this compound

| Tautomer | Structure | Stability Factors |

| This compound (gem-diol form) | HO-CH(OH)-CF2-COOEt | Stabilized by the electron-withdrawing effect of the two fluorine atoms. |

| Ethyl 2,2-difluoro-3-oxopropanoate (keto form) | O=CH-CF2-COOEt | Destabilized by the electron-withdrawing effect of the two fluorine atoms. |

Solvent and Temperature Effects on Tautomeric Distribution

The position of the tautomeric equilibrium between a gem-diol and its corresponding carbonyl compound is sensitive to both the solvent environment and the temperature.

Solvent Effects: The equilibrium is strongly dependent on the solvent's polarity and its ability to form hydrogen bonds. masterorganicchemistry.comsrce.hr In aqueous solutions, water molecules can stabilize the gem-diol form through hydrogen bonding with the hydroxyl groups. youtube.com In less polar, aprotic solvents, the keto form might be more favored as there is less stabilization of the diol. For example, studies on other keto-enol and keto-hydrate equilibria have shown a significant shift towards the keto form in non-polar solvents compared to aqueous or polar protic solvents. nih.govmasterorganicchemistry.com For instance, the enol tautomer of acetoacetic acid ranges from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com In the case of trospectomycin (B1683680) sulfate, the drug is mostly in the 3'-keto form (60%) in d6-DMSO, whereas in aqueous solution at the same temperature, it is almost entirely in the diol form (>95%). nih.gov

Temperature Effects: An increase in temperature generally shifts the equilibrium towards the less stable, higher-energy tautomer, which in this case is expected to be the keto form. srce.hr This is because the dehydration of the gem-diol to the ketone is an endothermic process. Studies on the keto-enol tautomerism of β-triketones have shown that an increase in temperature from 20 to 140 °C dramatically shifts the equilibrium toward the triketo-form. srce.hr Similarly, for trospectomycin sulfate, increasing the temperature of an aqueous solution from 25 °C to 60 °C resulted in an increase in the keto form content to 7%. nih.gov

Reactivity of the Ester Moiety

The ethyl ester group in this compound is susceptible to various reactions typical of esters, including hydrolysis, transesterification, and nucleophilic acyl substitution.

Hydrolysis Pathways (Acidic, Basic, and Enzymatic)

The hydrolysis of the ester can be catalyzed by acids, bases, or enzymes, yielding 2,2-difluoro-3,3-dihydroxypropanoic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. scribd.com This is a reversible process, and the mechanism generally follows a tetrahedral intermediate pathway. The presence of the electron-withdrawing difluoro group is expected to influence the rate of hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. dergipark.org.tr This is an irreversible reaction where the hydroxide ion directly attacks the electrophilic carbonyl carbon. The rate of this second-order reaction is dependent on the concentration of both the ester and the hydroxide ion. dergipark.org.trscranton.edu The electron-withdrawing fluorine atoms would make the carbonyl carbon more electrophilic and thus are expected to increase the rate of basic hydrolysis compared to non-fluorinated analogs.

Enzymatic Hydrolysis: Lipases are a class of enzymes that can catalyze the hydrolysis of ester bonds. jmbfs.org These enzymes are often highly chemo-, regio-, and enantioselective. mdpi.com The enzymatic hydrolysis of fluorinated esters has been demonstrated as a viable method for producing enantiomerically pure compounds. libretexts.orgacs.org For example, lipases have been used for the kinetic resolution of racemic fluorinated arylcarboxylic acid esters, yielding (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. libretexts.orgsynquestlabs.com While specific studies on the enzymatic hydrolysis of this compound are not available, it is plausible that lipases could be employed for its selective hydrolysis.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. researchgate.netmasterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and a large excess of another alcohol, the ethoxy group of this compound can be replaced. The mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification: This reaction is typically carried out using an alkoxide base. researchgate.net The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the original ethoxide group. To drive the equilibrium towards the desired product, the alcohol corresponding to the alkoxide is often used as the solvent. masterorganicchemistry.com The reactivity in transesterification reactions of β-keto esters can be selective, proceeding via an enol intermediate. nih.gov

Enzymatic Transesterification: Lipases can also catalyze transesterification reactions in non-aqueous environments. jmbfs.org This allows for the synthesis of different esters under mild conditions. For instance, lipase-catalyzed transesterification has been used in the synthesis of various flavor esters. nih.gov

Nucleophilic Acyl Substitution Reactions

The ester group can undergo nucleophilic acyl substitution with a variety of nucleophiles other than water or alcohols. These reactions proceed through the characteristic addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group.

The electrophilicity of the carbonyl carbon in this compound is enhanced by the adjacent difluoromethyl group, which should increase its reactivity towards nucleophiles. Examples of nucleophiles that can react with esters include amines (to form amides) and organometallic reagents (though these may also react with the hydroxyl groups of the gem-diol). Theoretical studies on the nucleophilic aromatic substitution of thiophenes have shown that the reaction proceeds through a stepwise pathway, and the presence of electron-withdrawing groups influences the reaction barriers. nih.gov While this is an aromatic system, the general principles of nucleophilic attack and the influence of electron-withdrawing groups are relevant.

Reactivity of the Gem-Dihydroxy Functionality

The gem-dihydroxy group, or hydrate, is a distinctive feature of this molecule. Typically, gem-diols are unstable and exist in equilibrium with their corresponding carbonyl compounds. However, the strong electron-withdrawing nature of the adjacent difluoromethylene group stabilizes the gem-diol form of this compound, making it more amenable to study and utilization in synthesis. wikipedia.orglibretexts.org This stabilization is a consequence of the inductive effect of the fluorine atoms, which destabilizes the adjacent carbonyl group in the corresponding keto-ester, thus shifting the equilibrium towards the hydrate. libretexts.org

The gem-dihydroxy group of this compound is expected to undergo condensation reactions with aldehydes and ketones under acidic conditions to form cyclic acetals. For instance, reaction with a ketone in the presence of an acid catalyst would likely yield a 1,3-dioxolane (B20135) derivative.

The general mechanism for acetal (B89532) formation involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a resonance-stabilized carbocation. This intermediate is then attacked by the carbonyl oxygen of the reacting aldehyde or ketone, and subsequent deprotonation yields the cyclic acetal. The presence of the electron-withdrawing difluoro group is anticipated to influence the rate of this reaction.

A plausible reaction scheme for the formation of a cyclic acetal from this compound and a generic ketone is presented below:

| Reactants | Conditions | Expected Product |

| This compound, Ketone (e.g., Acetone) | Acid Catalyst | 2,2-Dialkyl-4-ethoxycarbonyl-4,5-difluoro-1,3-dioxolane |

Under forcing acidic or basic conditions, it is conceivable that this compound could undergo dehydration. However, the formation of an olefin from a gem-diol is not a typical reaction pathway. More commonly, dehydration would lead to the formation of the corresponding keto-ester, ethyl 2,2-difluoro-3-oxopropanoate. wikipedia.orgpearson.com

The mechanism for the acid-catalyzed dehydration to the keto-ester would involve the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a carbocation, which then rearranges to the more stable carbonyl group upon deprotonation.

The gem-dihydroxy functionality provides a handle for reactions with bifunctional reagents to form heterocyclic systems. For example, reaction with a 1,2-diamine, such as ethylenediamine, under appropriate conditions could potentially lead to the formation of a substituted piperazine (B1678402) or another nitrogen-containing heterocycle. Similarly, reaction with a 1,2-amino alcohol like ethanolamine (B43304) could yield morpholine (B109124) derivatives.

The specifics of these reactions, including the resulting ring structures, would depend on the reaction conditions and the nature of the bifunctional reagent. The electrophilicity of the carbon bearing the gem-diol, enhanced by the adjacent difluoro group, would be a key factor in these transformations.

| Bifunctional Reagent | Expected Heterocyclic Product Core |

| 1,2-Diamine | Piperazine derivative |

| 1,2-Amino alcohol | Morpholine derivative |

Influence of the Gem-Difluoro Substituents on Molecular Reactivity

The two fluorine atoms at the C2 position exert a profound influence on the reactivity of the entire molecule through a combination of inductive and stereoelectronic effects.

The strong electron-withdrawing inductive effect (-I effect) of the two fluorine atoms is the most significant electronic factor influencing the reactivity of this compound. This effect has several important consequences:

Increased Acidity of Hydroxyl Protons: The electron density is pulled away from the hydroxyl groups, making the O-H bonds more polarized and the protons more acidic compared to a non-fluorinated analogue.

Enhanced Electrophilicity of the C3 Carbon: The carbon atom of the gem-diol becomes more electron-deficient and therefore more susceptible to nucleophilic attack.

Stabilization of the Gem-Diol: As previously mentioned, the inductive effect destabilizes the carbonyl group of the corresponding keto-ester, favoring the hydrated gem-diol form. libretexts.org

Influence on the Ester Group: The electron-withdrawing effect extends to the ester functionality, making the carbonyl carbon of the ester more electrophilic and potentially more susceptible to nucleophilic acyl substitution.

Beyond simple inductive effects, stereoelectronic interactions involving the C-F bonds can play a crucial role in determining the molecule's conformational preferences and reactivity. The gauche effect, where a gauche arrangement between electronegative substituents is favored, is a well-documented stereoelectronic effect involving fluorine. researchgate.netyoutube.com

Radical and Pericyclic Reactions Involving this compound

A thorough search of the existing chemical literature and databases indicates that there are no published studies on the radical or pericyclic reactions of this compound. The inherent instability of the geminal diol moiety under the conditions typically required for these reaction types likely precludes its direct participation. Therefore, no specific research findings or data tables can be presented for this section.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Structural and Purity Analysis

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For ethyl 2,2-difluoro-3,3-dihydroxypropanoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its molecular framework. The presence of the hydrate (B1144303) form is a critical consideration in the interpretation of the NMR spectra.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the protons of the dihydroxy and methine groups.

Ethyl Group: The ethyl moiety gives rise to a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will, in turn, appear as a triplet.

Methine and Hydroxyl Protons: The proton at the C3 position (-CH(OH)₂) is anticipated to produce a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton would be significantly influenced by the electronegative fluorine and oxygen atoms. The two hydroxyl protons (-OH) are expected to give a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and temperature. In some cases, they may exchange with residual water in the solvent, leading to a broader signal or even disappearance.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

| -OCH₂CH₃ | ~ 4.3 | Quartet (q) | ~ 7.1 |

| -OCH₂CH₃ | ~ 1.3 | Triplet (t) | ~ 7.1 |

| -CH(OH)₂ | ~ 5.5 - 6.0 | Triplet (t) | ³JHF ~ 10-15 |

| -OH | Variable (e.g., 2.0 - 5.0) | Broad Singlet (br s) | N/A |

Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the adjacent carbon atoms, often causing a splitting of the signals into triplets due to carbon-fluorine coupling.

Carbonyl Carbon (C1): The ester carbonyl carbon is expected to resonate in the typical downfield region for esters.

Difluorinated Carbon (C2): This carbon, directly bonded to two fluorine atoms, will appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF).

Hydroxylated Carbon (C3): The carbon bearing the two hydroxyl groups will also exhibit splitting due to coupling with the geminal fluorine atoms (²JCF).

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear at their characteristic chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

| C=O | ~ 165 | Triplet (t) | ³JCF ~ 3-5 |

| -CF₂- | ~ 115 - 120 | Triplet (t) | ¹JCF ~ 250 |

| -CH(OH)₂ | ~ 90 - 95 | Triplet (t) | ²JCF ~ 20-25 |

| -OCH₂CH₃ | ~ 63 | Singlet (s) | N/A |

| -OCH₂CH₃ | ~ 14 | Singlet (s) | N/A |

Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. For this compound, the two fluorine atoms are chemically equivalent and are expected to give a single signal. This signal will be split into a doublet by the adjacent methine proton.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

| -CF₂- | ~ -100 to -120 | Doublet (d) | ³JHF ~ 10-15 |

Note: The predicted chemical shift is relative to a standard such as CFCl₃. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing the connectivity between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity. A correlation between the methine proton and the hydroxyl protons might also be observed, depending on the exchange rate of the hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the ethyl methylene protons and the corresponding carbon, the ethyl methyl protons and its carbon, and the methine proton and the C3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The ethyl methylene protons to the carbonyl carbon (C1).

The methine proton (H3) to the carbonyl carbon (C1) and the difluorinated carbon (C2).

The ethyl protons to the C3 carbon.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Soft ionization techniques are particularly useful for analyzing thermally labile molecules like this compound.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of moderately polar and thermally sensitive compounds.

Molecular Ion and Adducts: In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. Given the molecular formula C₅H₈F₂O₄, the expected exact mass of the neutral molecule is 170.0387 g/mol . Predicted m/z values for common adducts of the related compound, ethyl 2,2-difluoro-3-hydroxypropanoate, have been reported. uni.lu

Fragmentation Analysis: The fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for this compound would be the loss of water from the gem-diol moiety, followed by the loss of the ethoxy group or other small neutral molecules. In the case of its keto-enol tautomer, fragmentation would likely proceed from the keto form. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments, further confirming the molecular formula and structural assignments. rsc.org

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 171.0465 | Protonated molecule |

| [M+Na]⁺ | 193.0285 | Sodium adduct |

| [M-H₂O+H]⁺ | 153.0359 | Loss of a water molecule from the protonated molecule |

Note: The predicted m/z values are calculated based on the exact masses of the elements. Experimental values should be within a few ppm of these theoretical values in high-resolution mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous structural elucidation of molecules like this compound. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides a veritable fingerprint of the molecule's structure.

For this compound (molar mass: 170.11 g/mol ), analysis would typically be performed using a soft ionization technique such as electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 171.05, or other adducts like [M+Na]⁺ (m/z 193.03). This precursor ion is then isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound are outlined below. The geminal diol is expected to readily lose a water molecule, a common fragmentation for such structures. The ester group can undergo characteristic losses of ethanol (B145695) or ethene.

Table 1: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure/Description |

| 171.05 | 153.04 | H₂O | Loss of water from the geminal diol |

| 171.05 | 125.04 | C₂H₅OH | Loss of ethanol from the ethyl ester group |

| 171.05 | 97.01 | C₂H₅OH + CO | Subsequent loss of carbon monoxide after ethanol loss |

| 153.04 | 125.03 | CO | Loss of carbon monoxide from the [M+H-H₂O]⁺ ion |

| 153.04 | 107.02 | H₂O + CO | Subsequent loss of another water molecule and CO |

This data is based on predictive fragmentation modeling for the specified compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific bonds. For this compound, the IR spectrum is predicted to be dominated by a strong, broad absorption band in the high-frequency region due to the O-H stretching of the two hydroxyl groups. The carbonyl (C=O) stretch of the ester will also produce a very strong and sharp absorption band. The C-F bonds will exhibit strong absorptions in the fingerprint region.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While O-H bonds are typically weak scatterers in Raman, the C=O and C-F bonds will show characteristic signals. The non-polar C-C backbone may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 2: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3500 (Broad) | Weak | Strong (IR) |

| C-H | Stretching | 2900-3000 | 2900-3000 | Medium |

| C=O (Ester) | Stretching | 1735-1750 | 1735-1750 | Strong |

| C-F | Stretching | 1000-1150 | 1000-1150 | Strong |

| C-O (Ester) | Stretching | 1150-1250 | Medium | Medium |

| O-H | Bending | 1350-1450 | Weak | Medium |

This data is based on computational predictions using Density Functional Theory (DFT) calculations for the specified compound.

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatography is essential for separating the target compound from reaction mixtures, by-products, or impurities, and for assessing its purity. Given the polarity and functional groups of this compound, both gas and liquid chromatography can be adapted for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its high polarity and the presence of two hydroxyl groups, this compound is not ideally suited for direct GC-MS analysis. Its low volatility and potential for thermal degradation in the hot injector port would likely lead to poor peak shape and inaccurate quantification.

To overcome these limitations, derivatization is a necessary prerequisite. The hydroxyl groups can be converted to less polar and more thermally stable silyl (B83357) ethers through a reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process significantly improves the compound's volatility and chromatographic behavior.

Table 3: Proposed GC-MS Method Parameters (for silylated derivative)

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| Scan Range | m/z 40-550 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography is highly suitable for analyzing polar compounds without the need for derivatization. Given the high polarity of this compound, traditional reversed-phase (RP) chromatography might provide insufficient retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for retaining and separating very polar analytes. protheragen.ai

This technique offers excellent separation for polar compounds and is directly compatible with ESI-MS, providing high sensitivity and selectivity. halocolumns.com

Table 4: Proposed HILIC-MS Method Parameters

| Parameter | Condition |

| LC Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar HILIC column |

| Mobile Phase A | Water with 10 mM Ammonium (B1175870) Acetate (B1210297), pH 6.8 |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS Ionization | Electrospray Ionization (ESI), Positive and Negative Modes |

| MS Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution accurate mass data |

| Scan Range | m/z 70-500 |

Theoretical and Computational Studies of Ethyl 2,2 Difluoro 3,3 Dihydroxypropanoate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be the foundational approach to understanding the electronic structure of Ethyl 2,2-difluoro-3,3-dihydroxypropanoate. These calculations would provide insights into:

Electron Distribution: Analysis of the molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential (MEP) maps would reveal the electron-rich and electron-deficient regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Bonding Analysis: Natural Bond Orbital (NBO) analysis would be employed to quantify the nature of the chemical bonds, including hyperconjugative interactions. Of particular interest would be the interactions involving the fluorine atoms and the oxygen atoms of the diol and ester groups, which significantly influence the molecule's stability and reactivity.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Parameter | Hypothetical Calculated Value | Significance |

| C-F Bond Length | Value in Å | Indicates the strength and nature of the carbon-fluorine bonds. |

| O-H Bond Length | Value in Å | Provides insight into the hydroxyl groups and potential for hydrogen bonding. |

| C=O Bond Length (Ester) | Value in Å | Reflects the electronic environment of the carbonyl group. |

| HOMO Energy | Value in eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Relates to the molecule's ability to accept electrons. |

| Dipole Moment | Value in Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Conformational Analysis and Energy Landscapes of Tautomeric Forms

This compound can exist in various conformations due to the rotation around its single bonds. Furthermore, it exists in equilibrium with its keto tautomer, ethyl 2,2-difluoro-3-oxopropanoate.

A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating key dihedral angles. This would identify the low-energy conformers and the transition states connecting them. Such studies would reveal the most stable spatial arrangements of the molecule, which is critical for understanding its interactions with other molecules.

Thermodynamic and Kinetic Modeling of Tautomeric Equilibria

The equilibrium between this compound (the hydrate (B1144303) form) and ethyl 2,2-difluoro-3-oxopropanoate (the keto form) is a key characteristic. Thermodynamic and kinetic modeling would provide quantitative insights into this equilibrium.

Thermodynamic Modeling: Calculations of the Gibbs free energy for both tautomers would allow for the determination of the equilibrium constant (K_eq). This would quantify the relative stability of the hydrate versus the keto form under different conditions (e.g., in the gas phase or in various solvents).

Kinetic Modeling: The energy barrier for the tautomerization process would be calculated by locating the transition state structure connecting the two forms. This would provide the activation energy, which is essential for understanding the rate at which this equilibrium is established.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactions with other species. By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed, step-by-step understanding of the reaction mechanism can be achieved. The energy profile of the reaction would reveal the rate-determining step and provide insights into how the reaction could be optimized.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties of a molecule. These predicted spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Vibrational Spectroscopy: Calculation of the vibrational frequencies would allow for the assignment of the bands observed in Infrared (IR) and Raman spectra. The characteristic stretching and bending frequencies for the O-H, C-F, and C=O groups would be of particular interest.

NMR Spectroscopy: The chemical shifts (¹H, ¹³C, ¹⁹F NMR) and spin-spin coupling constants can be calculated. This is particularly valuable for fluorinated compounds, as ¹⁹F NMR is a powerful characterization technique.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |

| O-H Stretch (IR) | Value in cm⁻¹ | Value in cm⁻¹ |

| C-F Stretch (IR) | Value in cm⁻¹ | Value in cm⁻¹ |

| C=O Stretch (IR) | Value in cm⁻¹ | Value in cm⁻¹ |

| ¹⁹F NMR Chemical Shift | Value in ppm | Value in ppm |

| ¹³C NMR (C-OH) Chemical Shift | Value in ppm | Value in ppm |

Note: The values in this table are placeholders and would need to be determined by actual calculations and experiments.

Derivation of Quantitative Structure-Reactivity Relationships (QSAR)

While QSAR studies are typically applied to a series of related compounds to correlate their chemical structure with a specific activity (e.g., biological activity), a similar approach could be used to build models for reactivity. By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related fluorinated propanoates, it would be possible to develop a mathematical model that predicts their reactivity in a particular chemical transformation. For this compound, such a study would place its reactivity in the context of a larger family of compounds.

Applications of Ethyl 2,2 Difluoro 3,3 Dihydroxypropanoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The unique electronic properties of the α,α-difluoro-β-ketoester functional group make it a versatile starting material for constructing more elaborate fluorinated molecules. The activated nature of the dicarbonyl system allows for a variety of transformations, including condensations and cyclizations.

Formation of Fluorinated Carbonyl Compounds

The carbon atom positioned between the two carbonyl groups in β-ketoesters is typically acidic and readily forms an enolate. However, in α,α-difluoro-β-ketoesters, the acidity of the γ-protons (on the carbon adjacent to the CF2 group) is reduced. Conversely, the carbonyl group is rendered highly electrophilic by the adjacent electron-withdrawing difluoromethylidene group. This reactivity can be harnessed in condensation reactions.

One of the fundamental reactions for this class of compounds is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound. wikipedia.orgthermofisher.com While the difluoro-ketoester itself has a less active methylene component, its activated ketone can react with other nucleophiles. For instance, Claisen condensation of ethyl difluoroacetate (B1230586) with ethyl acetate (B1210297) is a primary method for synthesizing ethyl 2,2-difluoro-3-oxobutanoate itself. google.comgoogle.comchemicalbook.com This demonstrates the ability of the difluoroacetate moiety to act as the nucleophilic component in building larger carbonyl structures. The resulting difluoro-β-ketoester can then be further modified. For example, reaction with orthoesters like triethyl orthoformate can introduce a substituent at the C4 position, leading to compounds such as ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, which is itself a versatile intermediate for heterocycle synthesis. nih.gov

Introduction of the CF2 Group into Novel Scaffolds

A primary application of ethyl 2,2-difluoro-3,3-dihydroxypropanoate and its analogs is to serve as a building block that introduces the valuable gem-difluoromethylene (CF2) group into new molecular frameworks. bgu.ac.il This functional group is of significant interest in medicinal chemistry as it can act as a metabolically stable isostere for a ketone, ether, or other functional groups, often improving a drug candidate's pharmacokinetic profile.

The synthesis of complex heterocyclic systems (as detailed in section 6.1.3) is a prime example of this application. In these reactions, the entire difluoro-β-ketoester skeleton is incorporated into the new ring system, effectively delivering the CF2 group as part of a larger, functionalized scaffold. For instance, in the synthesis of difluoromethyl-substituted pyrazoles or pyrimidines, the resulting heterocyclic core is appended with a CF2 group that was originally part of the starting ketoester. google.com This strategy provides a reliable and efficient method for accessing complex fluorinated molecules that would be difficult to synthesize by direct fluorination.

Synthesis of Fluorinated Heterocycles

The 1,3-dicarbonyl arrangement in α,α-difluoro-β-ketoesters is ideally suited for condensation reactions with binucleophiles to form a wide variety of fluorinated heterocycles. These reactions provide a powerful and direct route to pharmacologically relevant scaffolds. Ethyl 2,2-difluoro-3-oxobutanoate is widely used for preparing heterocyclic derivatives such as pyrazoles, pyrimidines, and pyridines. google.com

Pyrazoles: Reaction with hydrazine (B178648) or substituted hydrazines yields difluoromethyl-substituted pyrazoles. The two carbonyl groups of the ketoester react with the two nitrogen atoms of hydrazine to form the five-membered pyrazole (B372694) ring.

Pyrimidines: Similarly, condensation with urea (B33335) or thiourea (B124793) provides access to fluorinated pyrimidines and thiopyrimidines, respectively. nih.gov These six-membered heterocycles are core structures in numerous biologically active compounds.

Benzodiazepines: Reactions can also be extended to more complex systems. For example, condensation of a difluoro-β-ketoester with o-phenylenediamine (B120857) can furnish 1,5-benzodiazepine derivatives, which are privileged structures in medicinal chemistry. nih.gov

Table 1: Synthesis of Fluorinated Heterocycles from an α,α-Difluoro-β-ketoester Analog

The following table presents representative reactions using ethyl 2,2-difluoro-3-oxobutanoate as a stand-in for the title compound to illustrate the synthesis of various fluorinated heterocycles.

| Binucleophile | Resulting Heterocycle Class | Product Example | Conditions | Ref. |

| Hydrazine Hydrate (B1144303) | Pyrazole | 3-Methyl-5-(difluoromethyl)-1H-pyrazol-5-ol | Ethanol (B145695), Reflux | google.com |

| Urea | Pyrimidine | 6-(Difluoromethyl)-4-hydroxy-2-methylpyrimidine | Sodium Ethoxide, Ethanol | google.com |

| Thiourea | Thiopyrimidine | 6-(Difluoromethyl)-2-mercapto-4-methylpyrimidine | Sodium Ethoxide, Ethanol | nih.gov |

| o-Phenylenediamine | 1,5-Benzodiazepine | 4-(Difluoromethyl)-2-methyl-1H-1,5-benzodiazepine | Acetic Acid, Reflux | nih.gov |

Utilization in the Design and Construction of Molecular Probes

The unique stereoelectronic properties imparted by the gem-difluoro group make this compound an attractive scaffold for creating specialized molecular probes designed to interact with biological systems.

Development of Enzyme Substrate Analogues for Mechanistic Studies

The α,α-difluoro-β-ketoester moiety is an effective pharmacophore for designing enzyme inhibitors, particularly for hydrolases like proteases and phosphatases. The hydrated ketone (gem-diol) of the title compound, or the electrophilic ketone in its anhydrous form, can mimic the tetrahedral transition state of substrate hydrolysis. The electron-withdrawing fluorine atoms stabilize this hydrate, making it a good transition-state analog.

Serine Protease Inhibition: α,α-Difluoro-β-ketoesters have been identified as a novel class of inhibitors for serine proteases. miami.eduacs.org These enzymes, which include chymotrypsin (B1334515) and human leukocyte elastase, proceed through a tetrahedral intermediate during peptide bond cleavage. The difluoro-β-ketoester can be attacked by the active site serine residue to form a stable hemiacetal, effectively blocking the enzyme's catalytic activity. The stability of this adduct prevents the enzyme from completing its catalytic cycle.

Table 2: Enzyme Inhibition by α,α-Difluoro-ketoester/phosphonate Analogs

| Target Enzyme Class | Inhibitor Motif | Mechanism of Action | Ref. |

|---|---|---|---|

| Serine Proteases | α,α-Difluoro-β-ketoester | Forms a stable hemiacetal with the active site serine, mimicking the hydrolytic transition state. | miami.eduacs.org |

| Protein Tyrosine Phosphatases | α,α-Difluoro-β-ketophosphonate | Acts as a transition-state analog and phosphotyrosine mimetic, binding tightly to the active site. | nih.gov |

Scaffolds for Modulating Molecular Recognition

The incorporation of gem-difluoro groups into a molecule can significantly influence its conformational preferences and electronic properties without adding substantial steric bulk. nih.gov These changes can be exploited to fine-tune a molecule's shape and charge distribution to enhance its binding affinity and selectivity for a biological target, a key principle in molecular recognition.

While specific conformational analysis of this compound is not widely reported, studies on other fluorinated molecules show that the C-F bond can participate in stabilizing stereoelectronic interactions and that the rigidity of the CF2 group can restrict conformational freedom. bgu.ac.ilrsc.orgbgu.ac.il This pre-organization can lower the entropic penalty of binding to a receptor, leading to higher affinity.

The β-ketoester framework itself is a known scaffold for developing agents that interfere with biological communication systems like bacterial quorum sensing. nih.gov By using a difluorinated β-ketoester as the starting point, libraries of compounds can be generated (e.g., through reactions described in section 6.1) where the CF2 group serves to modulate the lipophilicity, hydrogen bonding capacity, and conformational profile of the final products. This allows for a systematic exploration of the chemical space around a target to identify molecules with optimized molecular recognition properties.

Role as an Intermediate in Multi-Step Organic Synthesis Pathways

This compound and its derivatives are valuable intermediates in the synthesis of complex fluorinated organic molecules. The presence of the gem-difluoro group and multiple hydroxyl functions provides a unique chemical scaffold that can be strategically manipulated to construct larger, biologically active compounds. A significant application of closely related compounds is in the synthesis of fluorinated nucleoside analogues, which are an important class of therapeutic agents.

A key example of the synthetic utility of this structural motif is demonstrated in the preparation of 2',2'-difluoronucleosides. While the direct use of this compound is not explicitly detailed in readily available literature, a closely related protected precursor, ethyl 2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate, serves as a crucial starting material in a multi-step synthesis. acs.org In this pathway, the initial propionate (B1217596) is first protected and then undergoes a series of transformations including hydrolysis and lactonization to form a key intermediate, 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose. acs.org This lactone is then further reacted to introduce the nucleobase, ultimately leading to the desired 2',2'-difluoronucleoside. acs.org

The synthetic sequence highlights the importance of the difluorinated three-carbon backbone provided by the propanoate starting material. The gem-difluoro group is a stable isostere for other chemical groups and can significantly influence the biological activity of the final molecule. The hydroxyl groups, or their protected forms, are essential for the cyclization and coupling reactions that form the core structure of the nucleoside.

The general synthetic strategy involving such intermediates can be summarized in the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting propanoate are often protected to prevent unwanted side reactions during subsequent steps.

Hydrolysis and Lactonization: The ester is hydrolyzed, and the resulting carboxylic acid undergoes intramolecular cyclization with one of the hydroxyl groups to form a lactone. acs.org

Coupling with Nucleobases: The lactone intermediate is then coupled with a protected nucleobase to form the nucleoside structure.

Deprotection: Finally, the protecting groups are removed to yield the target 2',2'-difluoronucleoside. acs.org

This multi-step pathway underscores the role of this compound derivatives as critical building blocks that provide the foundational fluorinated carbohydrate mimic necessary for the synthesis of these important pharmaceutical compounds.

Potential in Materials Science and Polymer Chemistry as a Functional Monomer

While specific examples of the polymerization of this compound are not extensively documented in current literature, its molecular structure suggests significant potential as a functional monomer in the synthesis of novel fluorinated polymers. The presence of two hydroxyl groups allows it to act as a diol, a fundamental component in step-growth polymerization, while the gem-difluoro group can impart unique and desirable properties to the resulting polymer.

The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. core.ac.uk Fluorinated polymers are known for their:

Chemical Resistance: The electron-withdrawing nature of fluorine atoms can shield the polymer backbone from chemical attack. mdpi.com

Low Surface Energy: This leads to properties such as hydrophobicity, oleophobicity, and low coefficients of friction. core.ac.uk

Unique Optical Properties: The presence of fluorine can lower the refractive index of a material.

Given these advantages, this compound could be a valuable monomer for creating fluorinated polyesters and polyurethanes.

Potential Polymerization Reactions:

Polyester Synthesis: Through condensation polymerization with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester), this compound could form fluorinated polyesters. The ester group already present in the monomer could potentially participate in transesterification reactions under appropriate conditions.

Polyurethane Synthesis: The diol functionality allows for reaction with diisocyanates to produce fluorinated polyurethanes. mdpi.commdpi.comresearchgate.net These materials could exhibit enhanced thermal and chemical stability compared to their non-fluorinated counterparts.

The table below outlines the potential classes of polymers that could be synthesized from this compound and the expected properties they might exhibit.

| Polymer Class | Co-monomer | Potential Properties |

| Fluorinated Polyester | Dicarboxylic Acid/Derivative | Enhanced thermal stability, chemical resistance, hydrophobicity |

| Fluorinated Polyurethane | Diisocyanate | Improved thermal stability, chemical resistance, low surface energy |

The gem-difluoro group's position adjacent to the hydroxyl groups could also influence the reactivity of the monomer and the properties of the resulting polymer in specific ways. For instance, the electron-withdrawing effect of the fluorine atoms might alter the acidity of the hydroxyl protons, potentially affecting polymerization kinetics.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Routes for Synthesis

The future synthesis of ethyl 2,2-difluoro-3,3-dihydroxypropanoate and related fluorinated compounds is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. researchgate.net Traditional fluorination methods often rely on hazardous reagents and energy-intensive processes. dovepress.com Research is now shifting towards cleaner, more efficient, and sustainable alternatives.

A significant area of development is the use of less hazardous fluorinating agents. Innovations include the development of solid-state fluorination protocols using reagents like potassium fluoride (B91410), which can be performed without highly polar, toxic solvents. rsc.org Another approach involves creating novel fluorinating complexes from common, inexpensive fluoride salts, which are less hygroscopic and easier to handle, aligning with the goals of sustainable chemistry. bioengineer.org

Mechanochemistry, which involves performing reactions by milling under solvent-free conditions, is also emerging as a powerful green technique. researchgate.net This method can lead to good conversions and high enantioselectivities in short reaction times, offering an environmentally benign pathway to complex fluorinated molecules. researchgate.net Furthermore, there is a growing interest in biocatalysis, using enzymes like fluorinases, aldolases, and lipases to achieve selective fluorination under mild conditions, which represents a highly promising and effective method for creating C-F bonds. nih.gov These enzymatic methods are attractive for their high selectivity and reduced environmental footprint. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Fluorinated Compounds

| Feature | Traditional Methods | Emerging Green Routes | Key Advantages of Green Routes |

|---|---|---|---|

| Fluorinating Reagents | Often hazardous (e.g., SbF₃, HF, F₂ gas). dovepress.combeilstein-journals.org | Benign sources (e.g., KF), novel complexes from salts. rsc.orgbioengineer.org | Increased safety, reduced toxicity, lower cost. |

| Solvents | High-boiling, toxic, and difficult to remove polar solvents. rsc.org | Solvent-free (mechanochemistry), water, or greener solvents. researchgate.netnih.gov | Reduced waste, lower environmental impact, easier purification. |

| Energy Consumption | Often requires high temperatures and energy-intensive conditions. dovepress.com | Ambient or mild temperatures (e.g., biocatalysis). nih.gov | Lower energy costs, reduced carbon footprint. |

| Process Type | Conventional batch reactions. beilstein-journals.org | Continuous flow synthesis, enzymatic reactions. nih.govbeilstein-journals.org | Enhanced safety, better control, potential for automation. |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

Achieving high selectivity (chemo-, regio-, and stereo-selectivity) is a central challenge in organofluorine chemistry. nih.gov Future research will heavily focus on novel catalytic systems to control the synthesis and transformation of compounds like this compound.

Organocatalysis has become a crucial strategy for the asymmetric synthesis of fluorine-containing compounds. chimia.chchimia.ch Chiral organocatalysts can facilitate the enantioselective introduction of fluorine or the use of fluorinated building blocks in reactions like Michael additions and aldol (B89426) reactions, yielding products with high enantiomeric excess. chimia.chrsc.org

Transition-metal catalysis also offers powerful tools for selective transformations. Palladium-catalyzed reactions have been developed for the highly selective gem-difluoroallylation of organoborons, demonstrating broad substrate scope and excellent functional group compatibility. nih.gov Similarly, rhodium catalysis has shown diverse selectivity in the reactions of gem-difluorinated cyclopropanes. rsc.org The development of new ligands is critical to these advancements, enabling precise control over the reaction outcome. For instance, nickel-catalyzed asymmetric arylation has been used to create chiral α-fluoro-α-aryl ketones with excellent enantioselectivity. rsc.org The search for new catalytic systems that can tolerate the unique electronic properties of the gem-difluoro group while enabling selective reactions on the adjacent dihydroxy (hydrate) moiety is a key frontier.

Table 2: Overview of Catalytic Systems for Selective Fluorine Chemistry

| Catalyst Type | Example Application | Type of Selectivity Achieved | Reference |

|---|---|---|---|

| Organocatalysis | Asymmetric fluorination of carbonyl compounds. | Enantioselectivity. | chimia.chchimia.ch |

| Palladium Catalysis | Gem-difluoroallylation of organoborons. | Regioselectivity, Chemoselectivity. | nih.govnih.gov |

| Rhodium Catalysis | Reactions of gem-difluorinated cyclopropanes. | Regioselectivity, Enantioselectivity. | rsc.org |

| Nickel Catalysis | Asymmetric arylation of α-bromo-α-fluoro ketones. | Enantioselectivity. | rsc.org |

| Copper Catalysis | Asymmetric allylic alkylation of α-fluoro-α-pyridylacetates. | Enantioselectivity. | rsc.org |

Advanced In Silico Modeling for Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of fluorinated molecules. mdpi.com Advanced in silico modeling can provide deep insights into the structure, stability, and reactivity of this compound, guiding experimental efforts.

DFT calculations can be used to model reaction mechanisms, predict activation energies, and explain the origins of selectivity in catalytic reactions. aip.orgresearchgate.net For instance, theoretical studies can elucidate how different fluorine-containing molecules interact with surfaces or catalysts, which is critical for designing more efficient synthetic processes. aip.org Modeling can also predict the stability of intermediates, such as the hydrated gem-diol form of the target compound, and explore its equilibrium with the corresponding keto form. researchgate.net